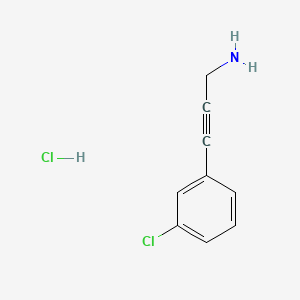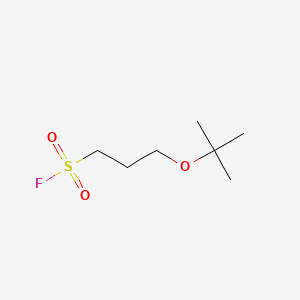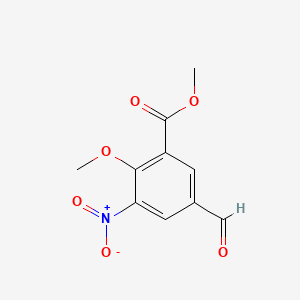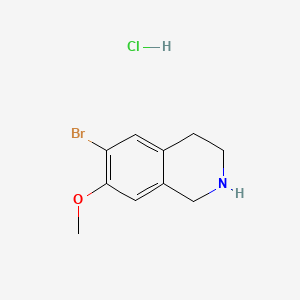
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride (FDZ) is a heterocyclic compound that has recently gained interest in the scientific community due to its unique properties and potential applications. FDZ is a versatile compound that has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and materials science. FDZ has been shown to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
科学的研究の応用
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used in a variety of scientific research applications, including biological research, drug discovery, and materials science. In biological research, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used to study the effects of drugs on cells and organisms. 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has also been used in drug discovery, as it can be used to synthesize a variety of compounds with potential therapeutic effects. Finally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been used in materials science to synthesize a variety of materials with unique properties.
作用機序
The exact mechanism of action of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is not yet fully understood. However, it is believed that 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride binds to certain receptors in cells and organisms, leading to various biochemical and physiological effects. Specifically, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is believed to bind to certain G-protein coupled receptors, leading to changes in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have anti-inflammatory, anti-cancer, and antifungal effects. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has been shown to have neuroprotective effects, as well as effects on the cardiovascular and immune systems.
実験室実験の利点と制限
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has several advantages for laboratory experiments. 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is easy to synthesize, and is relatively stable in aqueous solutions. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is non-toxic and has low environmental impact, making it a safe and effective reagent for laboratory experiments. However, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is expensive and can be difficult to obtain in large quantities, making it a less than ideal reagent for large-scale experiments.
将来の方向性
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has a wide range of potential applications in the scientific community, and there are several possible future directions for research. One possible future direction is the development of new synthetic methods for the synthesis of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride and related compounds. Additionally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride could be used to study the effects of drugs on cells and organisms, as well as to develop new drugs with potential therapeutic effects. Finally, 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride could be used to synthesize a variety of materials with unique properties.
合成法
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride can be synthesized via a variety of methods, including a two-step synthesis from 5-fluoropyrimidine. In the first step, 5-fluoropyrimidine is reacted with 1-chloro-1,4-diazepane in aqueous acetic acid to form the desired 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride product. The reaction is carried out at room temperature and is complete within a few hours. The second step involves the hydrolysis of the 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride product to form the desired 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride trihydrochloride. This reaction is also carried out in aqueous acetic acid, and is complete within a few hours.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLCNYRNCSVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3FN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)



![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)